molecular formula C12H20N2O2 B13058647 tert-Butyl 4-cyano-3-methylpiperidine-1-carboxylate

tert-Butyl 4-cyano-3-methylpiperidine-1-carboxylate

Cat. No.: B13058647
M. Wt: 224.30 g/mol
InChI Key: YCJADKYLIJWJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-cyano-3-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C12H20N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyano-3-methylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-cyano-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-cyano-3-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and piperidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Comparison: tert-Butyl 4-cyano-3-methylpiperidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility profiles, making it suitable for specific applications in research and industry.

Biological Activity

tert-Butyl 4-cyano-3-methylpiperidine-1-carboxylate (CAS No. 530115-96-9) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C12_{12}H20_{20}N2_2O2_2
  • Molecular Weight : 224.30 g/mol
  • Structure : The compound features a piperidine ring substituted with a cyano group and a tert-butyl ester.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : The compound is being investigated for its potential anticancer properties, with preliminary studies indicating efficacy against various cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The cyano group and piperidine ring enhance its reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .

Anticancer Activity

A study explored the structure-activity relationship (SAR) of piperidine derivatives, including this compound. The findings indicated that modifications in the piperidine structure could enhance anticancer activity, with some derivatives showing significant inhibition of cancer cell proliferation in vitro.

Antimicrobial Studies

In another investigation, the compound was tested against a panel of bacterial strains. Results showed that certain concentrations effectively inhibited bacterial growth, suggesting potential use as an antimicrobial agent. The mechanism involved disruption of bacterial cell wall synthesis .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibitory effects on cancer cell lines
MechanismInteraction with enzymes and receptors

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activities of this compound. Future studies will focus on:

  • In vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Derivatives Exploration : Synthesizing and testing new derivatives to enhance potency and selectivity.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl 4-cyano-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-9-8-14(6-5-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-6,8H2,1-4H3

InChI Key

YCJADKYLIJWJKP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1C#N)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.